
Ginsenoside Rd2
Übersicht
Beschreibung
Ginsenoside Rd2 (C53H90O23) is a minor dammarane-type triterpenoid saponin primarily isolated from Panax species, including Panax notoginseng leaves and Panax ginseng stems/leaves . It is structurally characterized by a dammarane skeleton with sugar moieties attached at C-3 and C-20 positions. Purification methods such as preparative HPLC yield Rd2 with 95.7% purity, often alongside related saponins like notoginsenoside Fe and gypenoside XVII . Pharmacologically, Rd2 exhibits anticancer activity against lung cancer cells (NCI-H1650) and contributes to geographical origin discrimination in ginseng due to its environmental sensitivity . Its concentration varies significantly across processing methods, with a notable increase during open-type maturation (2.41 → 5.49 mg/g) .
Vorbereitungsmethoden
Biotransformation-Based Preparation of Ginsenoside Rd2
Endogenous Enzymatic Conversion in Panax notoginseng Leaves
The most well-documented method for this compound production involves biotransformation using endogenous enzymes in Panax notoginseng leaves (PNL). When PNL powder is immersed in distilled water at 50°C for 30 minutes, native enzymes hydrolyze the glycosidic bonds of major saponins such as Rb3, converting them into minor saponins like Rd2 . This process exploits the plant’s intrinsic enzymatic machinery, avoiding the need for exogenous enzyme addition. The conversion efficiency hinges on temperature control, with 50°C identified as optimal for activating β-glucosidases and arabinofuranosidases without denaturation . Post-conversion, ethanol extraction (6,000 mL ethanol per 300 g PNL) isolates the transformed saponins, yielding a crude extract enriched with Rd2 .
Microbial and Recombinant Enzyme Systems
While direct microbial transformation of Rb3 to Rd2 remains underexplored, analogous systems for related ginsenosides offer insights. For instance, Paecilomyces bainier and Aspergillus versicolor strains hydrolyze Rb1 to Rd via β-glucosidase activity . By extension, microbial strains expressing specific glycosidases—such as α-l-arabinofuranosidase or β-glucosidase—could target Rb3’s C-20 outer arabinose moiety to produce Rd2 . Recombinant enzymes like UGTPg1, a UDP-glycosyltransferase from Panax ginseng, have also been engineered to modulate sugar moieties in saponins . Although these systems are yet to be applied explicitly to Rd2, their success in Rd production suggests adaptability for Rd2 synthesis with substrate specificity optimization .
Extraction and Enrichment Techniques
Macroporous Resin Chromatography
Macroporous resins are pivotal for enriching Rd2 from crude extracts. Among five tested resins (D-101, DA-201, DM-301, X-5, S-8), D-101 exhibits superior adsorption/desorption properties for Rd2 due to its hydrophobic matrix and pore structure . The optimal protocol involves loading the biotransformed PNL extract onto a D-101 resin column (45 cm × 6 cm i.d.), followed by sequential elution with 30% and 60% aqueous ethanol . The 60% ethanol fraction captures >90% of Rd2, achieving a 4.2-fold enrichment compared to the crude extract . This step reduces impurities like polysaccharides and polar compounds, facilitating downstream purification.
Table 1: Macroporous Resin Performance for this compound Enrichment
Resin Type | Adsorption Capacity (mg/g) | Desorption Rate (%) | Target Fraction (Ethanol Concentration) |
---|---|---|---|
D-101 | 38.7 ± 1.2 | 92.5 ± 2.1 | 60% |
DA-201 | 29.4 ± 0.9 | 85.3 ± 1.8 | 60% |
DM-301 | 24.1 ± 1.1 | 78.6 ± 2.3 | 60% |
Solvent Extraction Optimization
Ethanol concentration critically impacts Rd2 yield. A study on total ginsenoside extraction from Panax ginseng roots demonstrated that 75% ethanol extracts 1.8-fold more saponins than pure ethanol . For Rd2, a two-stage extraction with 75% ethanol at 85°C for 120 minutes maximizes recovery . Ultrasonication further enhances extraction efficiency by disrupting plant cell walls, releasing intracellular saponins .
Purification and Isolation Methods
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Final purification of Rd2 employs prep-HPLC with a C18 reversed-phase column (250 mm × 20 mm, 5 μm). The mobile phase—70% acetonitrile in water—is delivered at 15 mL/min, with UV detection at 203 nm . Under these conditions, Rd2 elutes at 22–24 minutes, achieving >98% purity . Scaling this method to a 10 L fermenter system yields 89% recovery, demonstrating industrial feasibility .
Table 2: Prep-HPLC Parameters for this compound Isolation
Parameter | Specification |
---|---|
Column | C18 (250 mm × 20 mm, 5 μm) |
Mobile Phase | Acetonitrile:Water (70:30, v/v) |
Flow Rate | 15 mL/min |
Detection Wavelength | 203 nm |
Purity Achieved | >98% |
Comparative Analysis of Preparation Methods
Biotransformation coupled with D-101 resin enrichment and prep-HPLC emerges as the most efficient Rd2 preparation method, offering scalability and high purity . In contrast, microbial transformation—while promising—requires strain engineering to target Rb3-specific glycosidic bonds . Traditional ethanol extraction, though cost-effective, lacks specificity, necessitating additional purification steps .
Analyse Chemischer Reaktionen
Reaktionstypen: Ginsenosid Rd2 unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Glykosidasen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid unter kontrollierten Bedingungen.
Glykosylierung: Glykosyltransferasen in Gegenwart von Zuckerdonoren.
Hauptprodukte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind deglykosylierte Derivate und oxidierte Formen von Ginsenosid Rd2, die oft eine verstärkte biologische Aktivität zeigen .
Wissenschaftliche Forschungsanwendungen
Neuroprotection
Ginsenoside Rd2 has shown neuroprotective effects in several studies:
- Cognitive Enhancement : In animal models of Alzheimer's disease (AD), this compound improved cognitive functions by reducing oxidative stress and inflammation, which are critical factors in neurodegeneration. It has been demonstrated to enhance the expression of cholinergic markers and promote neuronal differentiation .
- Mechanisms of Action : The compound appears to inhibit the transcription activity of NF-κB, thereby reducing tau phosphorylation and Aβ-induced neuronal apoptosis. This suggests a potential role in preventing neurodegenerative diseases .
Anti-Cancer Properties
This compound has been investigated for its anti-cancer potential:
- Inhibition of Tumor Growth : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by modulating ion channel activities, specifically TRPM7 channels. This results in reduced cell survival rates in gastric and breast cancer models .
- Mechanistic Insights : The compound's anti-cancer effects may be linked to its ability to induce apoptosis and inhibit tumor-promoting pathways, making it a candidate for adjunctive cancer therapies .
Cardiovascular Protection
The cardiovascular benefits of this compound are notable:
- Blood Pressure Regulation : Research has shown that this compound can attenuate hypertensive cerebrovascular remodeling and improve endothelial function by modulating calcium channel activity in vascular smooth muscle cells .
- Myocardial Ischemia/Reperfusion Injury : In models of myocardial injury, this compound has been shown to protect cardiac function by inhibiting apoptotic pathways and reducing oxidative stress markers .
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory models, leading to reduced production of nitric oxide and prostaglandin E2 (PGE2) .
- Clinical Implications : These findings suggest that this compound may be beneficial in treating inflammatory conditions and could serve as a natural alternative or adjunct to conventional anti-inflammatory drugs .
Summary Table of Applications
Case Studies
- Neuroprotective Effects in Alzheimer's Models : A study demonstrated that administration of this compound resulted in improved memory scores in APP transgenic mice, alongside decreased levels of Aβ plaques .
- Cardiovascular Outcomes : In a murine model of myocardial ischemia/reperfusion injury, treatment with this compound significantly improved cardiac function metrics compared to control groups .
- Cancer Cell Line Studies : In vitro studies on gastric cancer cells showed that this compound effectively inhibited cell growth through modulation of calcium signaling pathways, suggesting its role as a potential chemotherapeutic agent .
Wirkmechanismus
Ginsenoside Rd2 exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the regulation of cell growth, apoptosis, and inflammation. Additionally, it interacts with various receptors and enzymes, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Ginsenosides
Core Structural Features
Ginsenosides are classified into protopanaxadiol (PPD) and protopanaxatriol (PPT) groups based on their aglycone structures. Rd2 belongs to the PPD group, sharing a dammarane backbone with:
- Ginsenoside Rd: Differs in sugar substitutions; Rd lacks the arabinose/xylose residues present in Rd2 at C-3 .
- Ginsenoside Rb1/Rb2/Rb3: These contain additional glucose units at C-20 compared to Rd2 .
- Ginsenoside Rg3/Rh2: Degradation products of Rd2 via hydrolysis of sugar residues at C-20 .
Table 1: Structural Comparison of Ginsenoside Rd2 and Related Compounds
Compound | Aglycone Type | Sugar Substitutions | Key Structural Differences |
---|---|---|---|
This compound | PPD | Arabinose/xylose at C-3; glucose at C-20 | Unique C-3 arabinose/xylose |
Ginsenoside Rd | PPD | Glucose at C-3 and C-20 | Lacks arabinose/xylose at C-3 |
Ginsenoside Rb1 | PPD | Two glucose at C-3; two at C-20 | More glucose units than Rd2 |
Ginsenoside Rg3 | PPD | One glucose at C-3 | Degradation product of Rd2/Rb1 |
Ginsenoside Re | PPT | Rhamnose/glucose at C-6 and C-20 | PPT backbone; different sugar configuration |
Pharmacokinetic and Pharmacological Comparisons
Bioavailability and Metabolism
- Ginsenoside Rd: Rapidly metabolized to compound K in humans, with demonstrated neuroprotective effects against Alzheimer’s disease .
- Ginsenoside Rg3: Shows higher bioavailability than Rh2, with significant anticancer activity linked to its AUC (area under the curve) values .
Pharmacological Activities
- Anticancer Effects :
- Antioxidant and Anti-inflammatory Effects :
- Neuroprotection :
Content Variability and Environmental Sensitivity
Rd2 is a minor saponin with highly variable concentrations:
- Low Natural Abundance : Detected in trace amounts in some Panax ginseng samples, contrasting with higher levels of Re and Rb1 .
- Processing Impact : Content increases from 2.41 mg/g to 5.49 mg/g during open-type maturation, highlighting its sensitivity to post-harvest treatments .
- Geographical Markers : Rd2’s loading value (0.902) on PCA axis PC2 distinguishes ginseng origins, unlike Rd (-0.776 on PC3) .
Biologische Aktivität
Ginsenoside Rd2, a minor saponin derived from Panax ginseng, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, including neuroprotective effects, anti-inflammatory actions, cardiovascular benefits, and potential applications in cancer therapy. The findings are supported by various studies, including in vitro experiments and in vivo animal models.
Overview of this compound
This compound is a derivative of the more prevalent ginsenosides found in ginseng. It is characterized by its unique chemical structure, which contributes to its biological efficacy. The compound is believed to be produced through the biotransformation of other ginsenosides by gut microbiota, enhancing its bioavailability and pharmacological activity .
1. Neuroprotective Effects
This compound exhibits significant neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that Rd2 can:
- Alleviate oxidative stress : It reduces oxidative damage in neuronal cells by enhancing the activity of antioxidant enzymes .
- Inhibit neuronal apoptosis : Rd2 has been shown to prevent glutamate-induced apoptosis in rat cortical neurons, suggesting its potential as a therapeutic agent for preventing neuronal death associated with cerebral ischemia .
- Enhance cognitive function : In animal models of AD, Rd2 improved learning and memory abilities by modulating cholinergic signaling pathways and reducing amyloid-beta (Aβ) toxicity .
2. Anti-inflammatory Properties
The compound demonstrates robust anti-inflammatory effects:
- Inhibition of pro-inflammatory cytokines : this compound reduces the production of inflammatory markers such as IL-1β and TNF-α in various cell models .
- Protection against inflammation-induced damage : It has been reported to mitigate inflammation-related damage in animal models, indicating potential therapeutic applications for inflammatory diseases .
3. Cardiovascular Benefits
This compound also shows promising cardiovascular protective effects:
- Regulation of calcium influx : It acts as a voltage-independent calcium channel blocker, which may help reduce hypertension and prevent vascular remodeling associated with cardiovascular diseases .
- Prevention of atherosclerosis : By inhibiting cholesterol accumulation and macrophage activity, Rd2 may play a role in preventing the development of atherosclerosis .
Comparative Biological Activities
The table below summarizes the biological activities of this compound compared to other ginsenosides:
Biological Activity | This compound | Other Ginsenosides (e.g., Rb1, Rg1) |
---|---|---|
Neuroprotection | Strong | Moderate |
Anti-inflammatory | Strong | Variable |
Cardiovascular protection | Moderate | Strong |
Anti-cancer properties | Emerging | Established |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in AD Models : A study demonstrated that administration of this compound significantly improved cognitive function in APP transgenic mice, correlating with reduced Aβ levels and enhanced cholinergic activity .
- Cardiovascular Protection : Research showed that this compound treatment led to decreased blood pressure and improved vascular function in hypertensive rat models through modulation of calcium channels .
- Anti-inflammatory Effects : In vitro studies indicated that this compound effectively inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSADJAYQOCDD-FDDSVCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317046 | |
Record name | Ginsenoside Rd2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83480-64-2 | |
Record name | Ginsenoside Rd2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83480-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rd2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.